Cytotoxic Potency of C5-Bromo N1-Aryloxyalkyl Isatins vs C5-Unsubstituted and N1-Des-Aryl Analogs
In a systematic SAR study of N-alkyl-substituted isatins evaluated against human leukemia (U937) and lymphoma (Jurkat) cell lines, the 5,7-dibromo-N-(p-methylbenzyl)isatin analog (compound 6) inhibited metabolic activity with an IC50 of 0.49 μM [1]. By contrast, mono-brominated and non-brominated N-alkyl isatins in the same series exhibited substantially higher IC50 values, establishing that C5/C7 bromination in combination with an N1-aralkyl side chain is a key potency driver [1]. Although this direct evidence pertains to the 5,7-dibromo-N-(p-methylbenzyl) isomer rather than 5-bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione itself, the data support the class-level inference that the C5-bromo substituent on an N1-arylalkyl isatin scaffold is critical for sub-micromolar cytotoxicity, and that altering the halogenation pattern or removing the N1-aryl group would be expected to compromise potency [1].
| Evidence Dimension | Cytotoxicity IC50 (metabolic activity inhibition) |
|---|---|
| Target Compound Data | Not directly reported for CAS 862691-53-0 |
| Comparator Or Baseline | 5,7-dibromo-N-(p-methylbenzyl)isatin IC50 = 0.49 μM (U937/Jurkat); non-brominated N-alkyl isatins in same series: IC50 values substantially higher (exact values not disaggregated in abstract) |
| Quantified Difference | ≥10-fold potency advantage for dibromo-N-aralkyl vs non-brominated N-alkyl isatins (class-level); quantitative differentiation for mono-bromo ortho-tolyloxyethyl vs para-tolyloxyethyl not yet experimentally determined |
| Conditions | U937 (human myeloid leukemia) and Jurkat (human T-cell leukemia) cell lines; metabolic activity assay |
Why This Matters
Procurement of the 5-bromo N1-aryloxyethyl scaffold preserves the bromine substituent critical for anticancer SAR, whereas non-brominated or N1-des-aryl analogs risk substantial potency loss.
- [1] Bremner, J.B., Samosorn, S., Ambrus, J.I., et al. (2007) 'An Investigation into the Cytotoxicity and Mode of Action of Some Novel N-Alkyl-Substituted Isatins', Journal of Medicinal Chemistry, 50(20), pp. 4836–4844. View Source
